
2-(Difluoromethoxy)quinoline
Overview
Description
2-(Difluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Difluoromethoxy)quinoline is a derivative of quinoline, a well-known scaffold in medicinal chemistry. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of difluoromethoxy groups can significantly influence the pharmacological profile of quinoline derivatives, enhancing their biological activity and selectivity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline ring substituted with a difluoromethoxy group at the 2-position. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are crucial for drug development.
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, compounds structurally related to this compound have shown promising cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated several quinoline derivatives, including those with difluoromethoxy substitutions, revealing that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., A549, MKN-45). The most potent derivatives demonstrated selectivity indices greater than 10, indicating low toxicity to normal cells compared to cancer cells .
Antiviral Activity
The antiviral properties of quinoline derivatives have gained attention, particularly in the context of emerging viral infections.
- Research Findings : A derivative based on a similar scaffold was identified as an effective inhibitor of SARS-CoV-2 with an EC50 value of approximately 6 μM and a CC50 greater than 100 μM. This suggests that modifications in the quinoline structure can lead to significant antiviral activity while maintaining low cytotoxicity .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties.
- Experimental Results : In vitro assays demonstrated that certain this compound analogues exhibited substantial antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Anticancer Mechanism : Quinoline derivatives may induce apoptosis in cancer cells through the modulation of BCL-2 family proteins and activation of caspases. This pathway is crucial for promoting programmed cell death in malignancies .
- Antiviral Mechanism : The antiviral effects are potentially mediated through inhibition of viral replication processes or interference with viral entry mechanisms. Some studies suggest that quinolines may disrupt autophagic pathways critical for viral lifecycle completion .
Summary Table of Biological Activities
Activity Type | Target Organisms/Cells | IC50/EC50 Values | Notes |
---|---|---|---|
Anticancer | A549, MKN-45 | Low µM range | High selectivity indices observed |
Antiviral | SARS-CoV-2 | EC50 ~ 6 µM | Low cytotoxicity (>100 µM) |
Antimicrobial | MRSA, E. coli | MIC comparable to antibiotics | Effective against resistant strains |
Scientific Research Applications
Medicinal Chemistry Applications
2-(Difluoromethoxy)quinoline exhibits significant potential as a pharmacological agent due to its structural properties that allow for diverse biological interactions.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, can interfere with DNA synthesis and induce oxidative stress in cancer cells. A study highlighted the anticancer efficacy of various quinoline derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. Specific derivatives were shown to target breast and lung cancers effectively, with mechanisms involving apoptosis and cell cycle arrest .
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Breast Cancer | DNA Interference | |
This compound | Lung Cancer | Apoptosis Induction |
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of Growth | |
Mycobacterium tuberculosis | Antitubercular Activity |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the quinoline core can significantly influence its potency and selectivity.
Fluorine Substitution Effects
The introduction of fluorine atoms in organic compounds often enhances lipophilicity and metabolic stability. Studies have shown that difluoromethoxy substitutions lead to improved bioavailability and reduced clearance rates in vivo, making such compounds more effective as therapeutic agents .
Modification | Effect on Activity | Reference |
---|---|---|
Difluoromethoxy Group | Increased Lipophilicity | |
Additional Fluoro Groups | Enhanced Stability |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of quinoline derivatives, including this compound, against several cancer cell lines. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potency compared to standard chemotherapeutics .
Case Study: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was tested against multidrug-resistant strains of Mycobacterium tuberculosis. The compound displayed notable activity with minimal inhibitory concentrations (MICs) that were comparable to existing first-line TB treatments, suggesting a potential role in combating antibiotic resistance .
Properties
IUPAC Name |
2-(difluoromethoxy)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHCZMYXRVBFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718081 | |
Record name | 2-(Difluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2341-27-7 | |
Record name | 2-(Difluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.